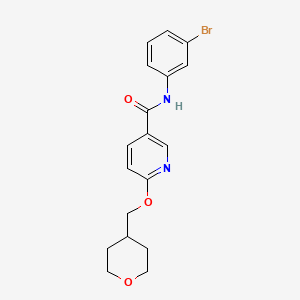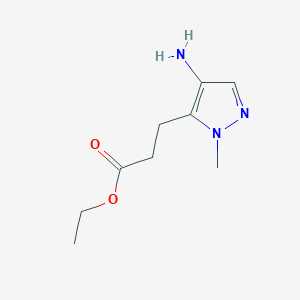
N'-ethyl-N-methyloxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-Ethyl-N-methyloxamide is an organic compound belonging to the class of oxamides, which are derivatives of oxalic acid This compound is characterized by the presence of both ethyl and methyl groups attached to the nitrogen atoms of the oxamide structure
作用機序
Target of Action
N’-ethyl-N-methyloxamide, also known as N-Ethylmaleimide, primarily targets Galectin-10 . Galectin-10 is a protein that plays a crucial role in various cellular functions, including cell-cell adhesion, cell-matrix interactions, and transmembrane signaling .
Mode of Action
N’-ethyl-N-methyloxamide is a sulfhydryl reagent that is widely used in experimental biochemical studies . It is an alkene that is reactive towards thiols and is commonly used to modify cysteine residues in proteins and peptides . It acts as a Michael acceptor in the Michael reaction, adding nucleophiles such as thiols . The resulting thioether features a strong C-S bond, and the reaction is virtually irreversible .
Biochemical Pathways
It is known that the compound has been widely used to probe the functional role of thiol groups in enzymology . It is an irreversible inhibitor of all cysteine peptidases, with alkylation occurring at the active site thiol group .
Result of Action
The molecular and cellular effects of N’-ethyl-N-methyloxamide’s action are primarily related to its ability to modify cysteine residues in proteins and peptides . This modification can have various effects, depending on the
準備方法
Synthetic Routes and Reaction Conditions: N’-Ethyl-N-methyloxamide can be synthesized through the reaction of oxalic acid diethyl ester with methylamine and ethylamine. The reaction typically involves the following steps:
Formation of Oxalic Acid Diethyl Ester: Oxalic acid is esterified with ethanol in the presence of a strong acid catalyst such as sulfuric acid.
Reaction with Methylamine and Ethylamine: The oxalic acid diethyl ester is then reacted with methylamine and ethylamine under controlled conditions to form N’-ethyl-N-methyloxamide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of N’-ethyl-N-methyloxamide involves similar steps but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions: N’-Ethyl-N-methyloxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxamides and carboxylic acids.
Reduction: Reduction of N’-ethyl-N-methyloxamide can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the ethyl or methyl groups are replaced by other functional groups. Common reagents for these reactions include alkyl halides and organometallic compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Corresponding oxamides and carboxylic acids.
Reduction: Primary and secondary amines.
Substitution: Various substituted oxamides depending on the reagents used.
科学的研究の応用
N’-Ethyl-N-methyloxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: N’-Ethyl-N-methyloxamide is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
類似化合物との比較
N,N’-Dimethyloxamide: Contains two methyl groups attached to the nitrogen atoms.
N,N’-Diethyloxamide: Contains two ethyl groups attached to the nitrogen atoms.
N,N’-Diisopropyloxamide: Contains two isopropyl groups attached to the nitrogen atoms.
Uniqueness of N’-Ethyl-N-methyloxamide: The combination of ethyl and methyl groups in N’-ethyl-N-methyloxamide provides a unique balance of steric and electronic effects, making it distinct from other oxamide derivatives
特性
IUPAC Name |
N'-ethyl-N-methyloxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c1-3-7-5(9)4(8)6-2/h3H2,1-2H3,(H,6,8)(H,7,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGERXBHBCCWHHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{2-Hydroxy-4-[(4-methylbenzyl)oxy]phenyl}-1-ethanone](/img/structure/B2398451.png)






![3-[(1-Cyclopentylpiperidin-4-yl)methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2398462.png)




